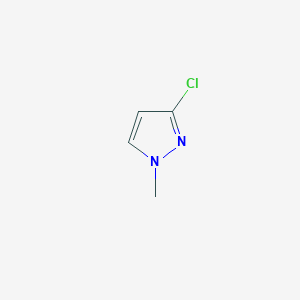

3-Chloro-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMWAZUCSGVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545442 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63425-54-7 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and versatile substitution patterns allow for the development of a vast array of biologically active compounds. This guide focuses on a key derivative, 3-Chloro-1-methyl-1H-pyrazole, a vital building block for creating more complex molecular architectures. While data for this specific isomer is often consolidated with related compounds, this paper synthesizes available information to provide a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its core properties, established synthetic routes, reactivity, applications, and essential safety protocols.

Compound Identification and Core Properties

Precise identification is critical for sourcing and application. The title compound, this compound, is one of several isomers. Researchers should verify the CAS number with their supplier to ensure the correct regioisomer is obtained.

Table 1: Chemical Identifiers and Calculated Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₅ClN₂ | Calculated |

| Molecular Weight | 116.55 g/mol | Calculated |

| Canonical SMILES | CN1C=CC(Cl)=N1 | - |

Table 2: Physical Properties and CAS Numbers of Related Isomers

| Property / Isomer | Value | CAS Number | Source |

|---|---|---|---|

| Boiling Point | 146-148 °C | 84547-64-8 | [3] |

| (for 3-(Chloromethyl)-1-methyl-1H-pyrazole) | |||

| Appearance | White powder (typical for related solids) | 15878-08-7 | |

| (for 4-Chloro-3-methyl-1H-pyrazole) | |||

| 3-Chloro-5-methyl-1H-pyrazole | - | 90586-92-8 | [4] |

| 4-Chloro-3-methyl-1H-pyrazole | - | 15878-08-7 |

| 4-Bromo-3-chloro-1-methyl-1H-pyrazole | - | 1350323-83-9 |[5] |

Synthesis and Reactivity

The synthesis of substituted 3-chloropyrazoles is a well-established field, offering robust and regiocontrolled methods for researchers.

General Synthetic Strategy

A general and effective strategy for producing 3-halopyrazoles involves a three-step sequence starting from readily available materials.[6] This method provides excellent control over the final substitution pattern.

-

Condensation: The process begins with the condensation of β-ketoesters or related synthons with methylhydrazine to form a pyrazolone intermediate. This cyclization is the core step in forming the heterocyclic ring.[1]

-

Halogenation: The pyrazolone intermediate is then subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) are commonly used in this step to convert the hydroxyl group of the pyrazolone tautomer into a chloro-substituent.[7]

-

Aromatization/Oxidation: Depending on the exact pathway, a final oxidation or aromatization step may be necessary to yield the stable 1H-pyrazole ring.[6][8]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The chlorine atom at the C3 position serves as a leaving group, making it susceptible to nucleophilic substitution, although this is less facile than in aliphatic systems. More importantly, it is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.

The C4 and C5 positions on the pyrazole ring are available for electrophilic substitution. A particularly powerful method for functionalizing the C4 position is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) using a mixture of phosphorus oxychloride and dimethylformamide (DMF).[1][7] This aldehyde can then be elaborated into a wide variety of other functional groups, making it a cornerstone reaction in pyrazole chemistry.

Applications in Research and Development

The pyrazole scaffold is a prolific pharmacophore, appearing in numerous approved drugs with diverse therapeutic actions.[2] Its derivatives are known to exhibit a wide range of biological activities.[9][10]

-

Anti-inflammatory: The most famous pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor.[11]

-

Anticancer: Numerous pyrazole derivatives have been investigated as inhibitors of various kinases and other targets in oncology.[12]

-

Antimicrobial: The scaffold is found in compounds with potent antibacterial and antifungal properties.[2]

-

Anticonvulsant & Antidepressant: The pyrazole ring is integral to several centrally acting agents.[12]

This compound is a crucial intermediate in the synthesis of these more complex molecules. The chloro-substituent provides a reactive handle for building molecular complexity, enabling its use in combinatorial chemistry and targeted drug design programs. For instance, multi-step syntheses often rely on the pyrazole core, which is later functionalized via cross-coupling at the chloro-position to build the final active pharmaceutical ingredient (API).[8]

Safety, Handling, and Toxicology

As with all reactive chemical intermediates, proper handling of this compound and its analogs is paramount. The following information is synthesized from safety data sheets of closely related compounds.[13][14][15]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[15]

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[15]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. A complete suit protecting against chemicals may be required for larger quantities.[15]

-

Respiratory Protection: If vapors or dusts are generated, a NIOSH/MSHA or EN 149 approved respirator should be used.[13]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]

Example Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group at the C4 position of a 3-chloro-1-methyl-pyrazole core, a common transformation for further synthetic elaboration.[7]

Objective: To synthesize 3-chloro-4-formyl-1-methyl-1H-pyrazole.

Materials:

-

This compound (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Ice-water bath

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an appropriate volume of DMF in an ice-water bath. Add phosphorus oxychloride (3.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Pyrazole: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-chloro-4-formyl-1-methyl-1H-pyrazole.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1350323-83-9|4-Bromo-3-chloro-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. aaronchem.com [aaronchem.com]

Physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-1-methyl-1H-pyrazole

Abstract and Scope

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. As a substituted pyrazole, this compound is a valuable heterocyclic building block for medicinal chemistry and materials science. The pyrazole scaffold is a core component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's characterization, reactivity, synthesis, and safe handling. We will delve into its structural features, predicted and observed spectroscopic data, chemical stability, and its potential as a precursor in complex molecular synthesis.

Compound Identification and Structure

Proper identification is critical for sourcing and regulatory compliance. It is important to distinguish this specific isomer from related structures such as 3-chloro-5-methyl-1H-pyrazole or 5-chloro-1-methyl-1H-pyrazole, as the substituent positions significantly influence its chemical behavior.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅ClN₂ |

| Molecular Weight | 116.55 g/mol |

| Canonical SMILES | CN1C=CC(=N1)Cl |

| InChI Key | FNUCRHAGDKVODR-UHFFFAOYSA-N |

| CAS Number | 14539-33-4 |

Structure:

Physical and Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and formulation. Below is a summary of key properties. Data for some specific properties are not widely published for this exact isomer; in such cases, data from closely related analogs are provided for estimation and comparison.

| Property | Value / Observation | Source / Rationale |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on similar small, chlorinated heterocyclic compounds. |

| Melting Point | Not definitively reported. For comparison, 3-chloro-1H-pyrazole has a melting point of 40 °C.[3] | The N-methylation may lower the melting point by disrupting intermolecular hydrogen bonding present in the N-H analog. |

| Boiling Point | Not definitively reported. The predicted boiling point for the related 3-chloro-1H-pyrazole is 250.9±13.0 °C.[3] | N-methylation typically results in a lower boiling point compared to the corresponding N-H tautomer due to the absence of hydrogen bonding. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General property of small, moderately polar organic molecules. |

| pKa | Not experimentally determined. | The pyrazole ring has both weakly acidic (in N-H pyrazoles) and weakly basic properties. The pyridine-like nitrogen (N2) is a proton acceptor.[4] |

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features that serve as a fingerprint for its identification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals corresponding to the three types of protons in the molecule.

-

N-CH₃: A sharp singlet, expected around δ 3.8-4.0 ppm.

-

H-5 (CH): A doublet, expected around δ 7.4-7.6 ppm. The coupling constant (J) would be approximately 2-3 Hz due to coupling with H-4.

-

H-4 (CH): A doublet, expected around δ 6.2-6.4 ppm, coupled with H-5 with the same J value.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals for each of the four carbon atoms.

-

N-CH₃: Expected around δ 35-40 ppm.

-

C-4: Expected around δ 105-110 ppm.

-

C-5: Expected around δ 130-135 ppm.

-

C-3 (C-Cl): Expected around δ 140-145 ppm.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z 116.

-

Isotopic Pattern: A characteristic isotopic cluster for a single chlorine atom will be present, with a peak at m/z 118 ([M+2]⁺) that is approximately one-third the intensity of the m/z 116 peak. This is a definitive indicator of the presence of one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

~3100-3150 cm⁻¹: C-H stretching of the aromatic pyrazole ring.

-

~2950-3000 cm⁻¹: C-H stretching of the methyl group.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.

-

~750-850 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the aromatic pyrazole core and the influence of its substituents.

-

Aromaticity and Stability: The pyrazole ring is aromatic and generally stable under neutral conditions.[5] It is resistant to oxidation but can be reduced under catalytic hydrogenation.[5]

-

Reactivity of the Chloro Substituent: The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This makes it an excellent electrophilic partner for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds at this position.

-

Influence of the N-Methyl Group: The methyl group at the N-1 position prevents the annular tautomerism observed in N-unsubstituted pyrazoles.[4] This locks the molecule into a single isomeric form, which simplifies its reactivity and is often desirable in drug design to ensure a consistent binding orientation with biological targets.

Synthesis and Manufacturing

Substituted pyrazoles are commonly synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[6] A plausible route to this compound involves the cyclization of a chlorinated precursor with methylhydrazine.

Illustrative Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The key steps involve forming the pyrazole ring and ensuring the correct placement of the chloro and methyl groups.

Caption: A potential synthetic route from mucochloric acid and methylhydrazine.

Detailed Experimental Protocol: Synthesis via Cyclization and Decarboxylation

This protocol is a representative method adapted from general pyrazole synthesis literature.[7] Researchers should perform their own optimization.

Step 1: Synthesis of this compound-4-carboxylic acid

-

To a stirred solution of mucochloric acid (1.0 eq) in water, add a solution of sodium carbonate (1.1 eq) slowly at 0-5 °C.

-

Add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid intermediate.

Step 2: Decarboxylation to this compound

-

In a flask equipped with a condenser, mix the this compound-4-carboxylic acid (1.0 eq) with quinoline (5-10 volumes) and a small amount of copper powder (catalytic).

-

Heat the mixture to 180-200 °C. Vigorous evolution of CO₂ should be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and dilute with a larger volume of dichloromethane or ethyl acetate.

-

Wash the organic solution sequentially with 2M HCl (to remove quinoline), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate. Its utility stems from the reactivity of the C-Cl bond, which allows for its use in:

-

Fragment-Based Drug Discovery: As a core fragment for building more complex molecules.

-

Structure-Activity Relationship (SAR) Studies: The chloro group can be replaced with various other functionalities via cross-coupling reactions to probe interactions with biological targets.

-

Synthesis of Agrochemicals: Pyrazole derivatives are widely used as herbicides and fungicides.[2]

Safety, Handling, and Storage

Hazard Identification

While a specific safety data sheet for this isomer is not universally available, data for the closely related 3-chloro-5-methyl-1H-pyrazole (CAS 90586-92-8) provides a strong basis for hazard assessment.[8]

-

GHS Pictograms: Warning

-

Hazard Statements:

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with well-defined structural and spectroscopic properties. Its fixed tautomeric form and the reactive chloro-substituent make it a predictable and versatile building block for chemical synthesis. Understanding its physical properties, spectral characteristics, and reactivity is fundamental for its effective application in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. 3-chloro-1H-pyrazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 8. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Chloro-1-methyl-1H-pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a crucial building block, unambiguous structural confirmation is paramount for its application in drug development and materials science. This document synthesizes predictive data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and comparative analysis with structurally related pyrazole analogues. Detailed, field-proven experimental protocols are provided for each technique, ensuring researchers can reliably generate and interpret their own data. The guide is structured to explain the causality behind spectral features, providing a robust framework for the characterization of this and similar substituted pyrazoles.

Introduction and Molecular Structure

This compound (C₄H₅ClN₂) is a substituted five-membered aromatic heterocycle. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] The introduction of a chloro-substituent and an N-methyl group modifies the electronic properties and steric profile of the ring, making it a versatile intermediate for further functionalization. Accurate spectroscopic characterization is the definitive method for verifying the successful synthesis and purity of the target molecule, preventing costly downstream failures in multi-step synthetic campaigns.

This guide will elucidate the predicted spectroscopic signature of this compound. The numbering convention used for NMR assignments is shown in the diagram below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we expect three distinct signals in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show three signals: a singlet for the N-methyl protons and two doublets for the aromatic protons on the pyrazole ring. The chemical shifts are predicted based on the parent 1-methylpyrazole, with adjustments for the electronic effect of the chlorine atom.[2] The electron-withdrawing nature of chlorine is expected to deshield the adjacent ring protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | 7.45 - 7.55 | Doublet (d) | ~2.5 - 3.0 | Coupled to H4. Located on a carbon adjacent to the N-methylated nitrogen. |

| H4 | 6.25 - 6.35 | Doublet (d) | ~2.5 - 3.0 | Coupled to H5. Shielded relative to other aromatic protons but deshielded by the adjacent C-Cl bond. |

| N-CH₃ (H6) | 3.85 - 3.95 | Singlet (s) | - | Protons on the nitrogen-bound methyl group; no adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data

The broadband proton-decoupled ¹³C NMR spectrum will display four singlets corresponding to the four unique carbon environments in the molecule. The assignments are based on reference data for 1-methylpyrazole[3] and are adjusted for the known effects of a chlorine substituent on an aromatic ring. The carbon directly attached to the chlorine (C3) will be significantly influenced (ipso-effect), while other carbons will experience smaller shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 147.0 - 149.0 | Directly attached to the electronegative chlorine atom, causing a strong deshielding effect. Analogous C-Cl carbons in similar pyrazoles appear in this region.[4] |

| C5 | 129.5 - 131.0 | Carbon adjacent to the N-methylated nitrogen. Its chemical shift is expected to be similar to that in 1-methylpyrazole.[3] |

| C4 | 107.0 - 109.0 | Shielded carbon between two other ring carbons. Slightly deshielded compared to 1-methylpyrazole due to the influence of the C3-Cl bond. |

| N-CH₃ (C6) | 39.0 - 40.0 | Typical chemical shift for an N-methyl group on a pyrazole ring.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum for this compound is predicted to show absorptions corresponding to aromatic and aliphatic C-H bonds, pyrazole ring stretches, and a key C-Cl bond vibration.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak | Characteristic of C-H bonds on the aromatic pyrazole ring. |

| Aliphatic C-H Stretch | 2950 - 3000 | Medium-Weak | Corresponds to the stretching of C-H bonds in the N-methyl group. |

| C=N / C=C Ring Stretch | 1500 - 1600 | Medium-Strong | Overlapping vibrations from the pyrazole ring framework are expected in this region.[5] |

| C-Cl Stretch | 700 - 800 | Strong | A diagnostically significant band for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a standard method.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum will be the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

-

M⁺: m/z ≈ 116.0 (for C₄H₅³⁵ClN₂)

-

[M+2]⁺: m/z ≈ 118.0 (for C₄H₅³⁷ClN₂)

The relative intensity of the M⁺ to [M+2]⁺ peak will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pattern

The molecule is expected to fragment via pathways common to N-methylpyrazoles.[6] The primary fragmentation events would likely involve the loss of stable or radical species.

| m/z | Proposed Fragment | Rationale |

| 116 / 118 | [C₄H₅ClN₂]⁺ | Molecular Ion (M⁺) |

| 101 / 103 | [C₃H₂ClN₂]⁺ | Loss of the methyl radical (•CH₃) |

| 81 | [C₄H₅N₂]⁺ | Loss of the chlorine radical (•Cl) |

| 54 | [C₃H₄N]⁺ | Loss of •Cl and HCN from the molecular ion. |

Experimental Methodologies

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition (¹H NMR): Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Use a standard single-pulse experiment with 16-32 scans and a relaxation delay of 1-2 seconds.[2]

-

Acquisition (¹³C NMR): Acquire the spectrum at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument). Use a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

FT-IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place one or two drops of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

MS Method: Set the ion source to EI mode with an electron energy of 70 eV. Acquire mass spectra over a range of m/z 40-300.

-

Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest. Pay close attention to the molecular ion and its isotopic distribution.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework. The IR spectrum confirms the presence of key functional groups, most notably the C-Cl bond. Finally, high-resolution mass spectrometry validates the molecular formula and provides the definitive signature of the chlorine atom through its characteristic 3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions. By following the detailed protocols and using the predictive data in this guide, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

Synthesis and reactivity of 3-Chloro-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Chloro-1-methyl-1H-pyrazole

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its strategic substitution pattern—a reactive chlorine atom at the C3 position and a methyl group at the N1 position—renders it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic routes to this compound and delves into its characteristic reactivity, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. By elucidating the mechanistic underpinnings and providing field-tested protocols, this document serves as a technical resource for researchers aiming to leverage this valuable synthon in their work.

Part I: Synthesis of this compound

The most established and reliable synthesis of this compound is a two-step sequence commencing with readily available starting materials. This strategy involves the initial formation of a pyrazolone ring system, followed by a robust chlorination step.

Section 1.1: Synthetic Strategy: From β-Ketoester to Chlorinated Pyrazole

The overall synthetic transformation relies on the initial construction of the pyrazole core, which exists in its more stable tautomeric form as a pyrazol-5-one. This intermediate possesses a hydroxyl group (in the enol form) or a carbonyl group (in the keto form) at the C5 position, which can be readily converted to a chloro group using standard chlorinating agents.

Caption: Two-step synthesis of this compound.

Section 1.2: Step 1 - Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

The foundational step is the Paal-Knorr-type cyclocondensation reaction between a β-ketoester, typically ethyl acetoacetate, and methylhydrazine.[1] The reaction proceeds via initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring.

Expertise & Causality: The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and has a suitable boiling point for refluxing the reaction to completion without requiring specialized high-temperature equipment. The reaction is typically self-catalyzing or may be facilitated by a small amount of acid, but often proceeds efficiently without external catalysts. The product precipitates upon cooling, simplifying its isolation.[2]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and absolute ethanol (approx. 3-4 mL per gram of ethyl acetoacetate).

-

Reagent Addition: While stirring, add methylhydrazine (1.0 eq) dropwise to the solution. The addition may be exothermic, so controlled addition is recommended.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1-Methyl-1H-pyrazol-5(4H)-one as a white solid. The product is often of sufficient purity for the next step without further purification.

| Reagent | Molar Eq. | Typical Solvent | Temperature | Typical Yield |

| Ethyl Acetoacetate | 1.0 | Ethanol | Reflux (~78 °C) | 85-95% |

| Methylhydrazine | 1.0 | Ethanol | Reflux (~78 °C) | 85-95% |

Section 1.3: Step 2 - Chlorination of 1-Methyl-1H-pyrazol-5(4H)-one

The conversion of the pyrazolone to the target 3-chloro-pyrazole is effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[2][3]

Mechanism Insight: The oxygen of the pyrazolone carbonyl (or enol) attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the C-O bond with a C-Cl bond. This reaction is analogous to the Vilsmeier-Haack reaction in its use of a phosphorus-based reagent to activate a carbonyl for substitution.[2] The reaction is typically performed neat or with a high-boiling inert solvent.

Experimental Protocol: Synthesis of this compound

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl fumes).

-

Reagent Addition: Carefully add 1-Methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 3-5 eq). The reaction is highly exothermic and releases HCl gas; perform this step slowly and with cooling if necessary.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The solution will become homogeneous.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the excess POCl₃.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or a saturated NaHCO₃ solution) to a pH > 8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Part II: Key Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of the C-Cl bond. This bond is susceptible to cleavage and replacement through two primary, powerful reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, and this compound serves as an effective coupling partner.[4][5] This reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C3 position.

Trustworthiness & Field Insights: While highly effective, the coupling of heteroaryl chlorides can be challenging due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[6] Success hinges on the selection of a highly active catalyst system. Modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential as they promote the rate-limiting oxidative addition step of the palladium catalyst to the C-Cl bond.[6][7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Catalyst Systems for Suzuki Coupling of Chloropyrazoles [6]

| Palladium Precursor | Ligand | Base | Solvent System | Temp (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | DME | 80-90 |

General Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (1-5 mol%) and the ligand (1.2-1.5 eq relative to Pd).

-

Reaction: Add the degassed solvent system, seal the vial, and heat the reaction to the specified temperature with vigorous stirring for 4-24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to obtain the 3-substituted-1-methyl-1H-pyrazole.

Section 2.2: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing electron-withdrawing groups can undergo nucleophilic substitution.[8] While the pyrazole ring itself is not strongly electron-deficient, the electronegative nitrogen atoms and the chloro-substituent facilitate attack by potent nucleophiles, especially at elevated temperatures.[9][10] This pathway is particularly useful for introducing nitrogen, oxygen, or sulfur nucleophiles.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Protocol: Nucleophilic Aromatic Substitution (e.g., Amination)

-

Setup: Combine this compound (1.0 eq), the amine nucleophile (1.5-2.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a pressure-tolerant reaction vial.

-

Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.

-

Reaction: Seal the vial and heat the mixture to a high temperature (typically 100-150 °C) for 12-48 hours. Microwave irradiation can often accelerate this transformation.

-

Work-up: Cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography to isolate the desired 3-amino-1-methyl-1H-pyrazole derivative.[12]

Conclusion

This compound is a readily accessible and highly versatile intermediate. Its synthesis from basic starting materials is straightforward and high-yielding. The true power of this molecule lies in the reactivity of its C3-chloro substituent, which serves as a synthetic handle for diversification through robust and predictable reaction pathways like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Understanding the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively incorporate this valuable building block into their synthetic programs, facilitating the discovery and development of novel chemical entities.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 3. heteroletters.org [heteroletters.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 3-Chloro-1-methyl-1H-pyrazole: A Cornerstone Intermediate in Modern Synthesis

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal and agrochemical science, forming the core of numerous blockbuster drugs and advanced agricultural products.[1][2][3][4] Among the vast array of functionalized pyrazoles, 3-Chloro-1-methyl-1H-pyrazole has emerged as a particularly versatile and economically significant synthetic intermediate. Its strategic placement of a chloro-substituent, activated for a variety of transformations, alongside a methylated nitrogen that prevents tautomerism and directs regiochemistry, makes it an invaluable building block. This guide provides an in-depth technical overview of its properties, synthesis, core reactivity, and applications, with a focus on the practical insights required by researchers and process chemists in drug development and beyond.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is the foundation of safe and successful experimentation. This compound is a compound that requires careful handling due to its potential hazards.

Core Properties

| Property | Value | Source |

| CAS Number | 63425-54-7 | [5] |

| Molecular Formula | C₄H₅ClN₂ | [6] |

| Molecular Weight | 116.55 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 114 - 115 °C | [7] |

| Melting Point | Not applicable (liquid at RT) | [7] |

Safety & Hazard Profile

This compound and its structural isomers are classified as hazardous. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

GHS Hazard Classification: [6]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.

Handling & Storage:

-

Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[8][9]

-

Keep containers tightly sealed to prevent moisture ingress and evaporation.

-

Avoid contact with strong oxidizing agents.

-

In case of spills, absorb with an inert material and dispose of as hazardous waste.[10]

Synthesis of the Intermediate

The accessibility of this compound is a key factor in its widespread use. While multiple synthetic routes exist, a common and scalable approach involves the chlorination of a corresponding pyrazole precursor. A general and effective strategy for producing 3-halopyrazoles involves a multi-step sequence starting from readily available materials.[11]

A representative synthesis for a related chloropyrazole, 3-chloro-1H-pyrazole, proceeds from 1H-pyrazol-3-amine via a Sandmeyer-type reaction. This highlights a general approach where an amino group serves as a handle for introducing the chloro substituent.

Protocol: Synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole [8]

-

To a solution of 1H-pyrazol-3-amine (1.0 eq) in acetonitrile, add concentrated hydrochloric acid slowly at 0 °C.

-

Add copper(II) chloride (2.0 eq) to the mixture and stir for 30 minutes at 0 °C.

-

Add isoamyl nitrite (2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Quench the reaction by carefully adding 10% aqueous ammonia solution.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the product.

The methylation to obtain the title compound, this compound, can be achieved through standard N-alkylation procedures on the corresponding NH-pyrazole.

Core Reactivity & Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its C-Cl bond. Unlike simple alkyl chlorides, this is an aryl chloride, and its reactivity is influenced by the electronic nature of the pyrazole ring.

The pyrazole ring is electron-rich, which can make the C-Cl bond less susceptible to classical nucleophilic aromatic substitution (SNAr) unless a strong electron-withdrawing group is also present on the ring. However, the primary mode of transformation for this intermediate is through transition-metal-catalyzed cross-coupling reactions. The C-Cl bond, while being the most challenging of the carbon-halogen bonds to activate, provides a stable and cost-effective handle for introducing molecular complexity.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used application of this compound. The activation of the C-Cl bond is the critical step and requires carefully optimized catalytic systems.

Causality Behind Catalyst Selection: The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step to a Pd(0) center energetically demanding. To overcome this, highly active catalysts are required. Modern systems typically employ:

-

Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential. Their electron-donating ability increases the electron density on the palladium center, promoting the oxidative addition of the unreactive C-Cl bond.[12]

-

Strong Bases: A strong base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is crucial for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the chloropyrazole with a boronic acid or ester, forming a new C-C bond. It is a cornerstone of modern drug discovery for assembling biaryl structures. The dehalogenation of the starting material can be a competing side reaction, particularly with highly active catalysts.[13][14]

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction allows for the synthesis of N-aryl pyrazoles by coupling this compound with primary or secondary amines. This is a vital transformation for creating structures found in many biologically active compounds.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, SNAr can be a viable strategy, particularly if the pyrazole ring is further activated by electron-withdrawing groups. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[15] A strong nucleophile attacks the carbon bearing the chlorine, and the leaving group is subsequently expelled to restore aromaticity.

Application Profile: Synthesis of COX-2 Inhibitors

A prominent application of pyrazole intermediates is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The celebrated drug Celecoxib (Celebrex) is a 1,5-diarylpyrazole.[16] While Celecoxib itself contains a trifluoromethyl group at the 3-position, the general synthetic strategy highlights the utility of pyrazole intermediates. The core synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[16][17][18]

The use of a pre-formed, functionalized pyrazole like this compound allows for a more convergent and flexible synthetic route, where various aryl or other groups can be introduced late-stage via cross-coupling, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from established methodologies for challenging C-Cl bond activations.

Objective: To synthesize 1-methyl-3-(4-methylphenyl)-1H-pyrazole from this compound and 4-methylphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium Phosphate, tribasic (K₃PO₄, 2.0 eq)

-

Toluene/Water (10:1 v/v) solvent mixture

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add K₃PO₄ (2.0 eq). The flask is evacuated and backfilled with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting chloropyrazole is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound stands as a testament to the power of heterocyclic intermediates in modern organic synthesis. Its stability, coupled with its capacity for undergoing highly efficient cross-coupling reactions, provides a reliable and versatile platform for constructing complex molecular architectures. For researchers in pharmaceutical and agrochemical development, mastering the reactivity of this building block is not merely an academic exercise but a critical skill for accelerating the discovery and development of novel, impactful molecules.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Page loading... [guidechem.com]

- 6. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 3-chloro-1H-pyrazole CAS#: 14339-33-4 [amp.chemicalbook.com]

- 9. 3-chloro-1H-pyrazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gacariyalur.ac.in [gacariyalur.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. arborpharmchem.com [arborpharmchem.com]

- 18. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Chloro-1-methyl-1H-pyrazole Core: A Versatile Scaffold in Modern Agrochemical Research

An In-depth Technical Guide for Researchers and Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Ascendancy of Pyrazole Scaffolds in Crop Protection

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of novel agrochemicals.[1][2] Its inherent chemical stability, coupled with the potential for multi-directional substitution, allows for the fine-tuning of physicochemical properties and biological activity. This has led to the successful commercialization of numerous pyrazole-containing fungicides, herbicides, and insecticides.[3][4]

Within this important class of compounds, derivatives of the 3-chloro-1-methyl-1H-pyrazole core have garnered significant attention. This guide provides a comprehensive technical overview of the synthesis, applications, and structure-activity relationships (SAR) of this specific scaffold, offering field-proven insights and detailed methodologies for researchers in the agrochemical sector.

I. Synthesis of the this compound Core and Key Intermediates

The strategic synthesis of the this compound core is fundamental to the exploration of its derivatives. The most common and industrially relevant approaches focus on the construction of key intermediates, namely the 4-carbaldehyde and 4-carboxylic acid derivatives, which serve as versatile handles for further chemical elaboration.

A. Synthesis of this compound-4-carbaldehyde

A prevalent and efficient method for the synthesis of this compound-4-carbaldehyde involves a multi-step sequence starting from readily available materials. A key transformation in this pathway is the Vilsmeier-Haack reaction, which is a powerful tool for the formylation of electron-rich heterocyclic systems.

Diagram 1: Synthetic Pathway to this compound-4-carbaldehyde

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of 3-Chloro-1-methyl-1H-pyrazole in Modern Synthesis

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-1-methyl-1H-pyrazole

This compound is a substituted pyrazole, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] As a functionalized intermediate, this compound serves as a critical building block for synthesizing more complex molecules in the pharmaceutical and agrochemical industries. The presence of a chloro-substituent provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the N-methyl group prevents tautomerism, ensuring regiochemical control in subsequent synthetic steps.[3]

Understanding the stability profile and optimal storage conditions of this reagent is paramount for ensuring its integrity, which directly impacts reaction yield, purity of the final product, and the reproducibility of synthetic protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling.

Core Chemical Properties and Stability Profile

The inherent stability of the aromatic pyrazole ring is modulated by its substituents. The electron-withdrawing nature of the chlorine atom influences the electron density of the ring and provides a site for chemical reactivity.

Key Physicochemical Properties:

-

CAS Number: 63425-54-7

-

Molecular Formula: C₄H₅ClN₂

-

Molecular Weight: 116.55 g/mol [4]

-

Appearance: Colorless to light yellow liquid[5]

While stable under recommended storage conditions, the compound's integrity can be compromised by several factors.[6] The primary degradation pathways involve reactions with incompatible materials and exposure to adverse environmental conditions.

Factors Influencing Chemical Stability

Caption: Key environmental and chemical factors that can compromise the stability of this compound.

-

Incompatible Materials: The most significant threats to the compound's stability are strong oxidizing agents and strong bases.[6][7] Oxidizers can lead to uncontrolled reactions and degradation of the pyrazole core. Strong bases may initiate nucleophilic substitution of the chlorine atom or other undesired reactions.

-

Moisture: The compound should be protected from moisture.[8][9] Keeping the container tightly sealed is critical to prevent potential hydrolysis or the introduction of water, which can participate in side reactions.

-

Heat and Light: While pyrazoles are generally robust, related compounds like pyrazolines are known to undergo oxidation, often indicated by a brownish discoloration, upon exposure to light and heat.[10] As a best practice, this compound should be protected from direct sunlight and stored at controlled, cool temperatures to minimize the risk of thermal degradation or photo-induced reactions.

-

Hazardous Decomposition: In the event of a fire, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[8]

Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of the compound and its close analogs.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale & Causality | Supporting Sources |

| Temperature | Refrigerate at 2-8°C. | Reduces the rate of potential decomposition reactions and minimizes volatility. This is the most commonly cited specific temperature range. | [5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents slow oxidation over time, which can be a concern for many organic intermediates, especially those with reactive sites. | [10] |

| Container | Tightly closed, opaque or amber container. | Prevents exposure to atmospheric moisture and oxygen. Opaque containers protect the compound from degradation by UV light. | [4][6][7][8][9] |

| Environment | Store in a cool, dry, and well-ventilated place. | Minimizes exposure to humidity and ensures that any potential vapors do not accumulate. | [4][6][8] |

| Incompatibilities | Segregate from strong oxidizing agents and strong bases. | Avoids direct contact with materials that can cause rapid and potentially hazardous chemical reactions. | [6][7] |

Handling Precautions

When handling this compound, standard laboratory safety practices should be followed.

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][8]

Self-Validating System: Experimental Protocol for Stability Assessment

To ensure the integrity of the stored material, particularly for long-term research or cGMP applications, a self-validating stability testing protocol is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitatively assessing the purity of the compound over time.

Workflow for HPLC-Based Stability Monitoring

Caption: A validated workflow for monitoring the stability of this compound using HPLC.

Detailed HPLC Methodology

-

Objective: To quantify the purity of a stored batch of this compound and identify any potential degradation products over a set time course.

-

Materials:

-

This compound (reference standard and test sample).

-

HPLC-grade acetonitrile and water.

-

HPLC-grade formic acid or trifluoroacetic acid (optional, as a mobile phase modifier).

-

Volumetric flasks and pipettes.

-

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

At each time point (T=0, T=1 month, etc.), prepare a sample from the stored batch at the exact same concentration.

-

-

Chromatographic Conditions (Typical):

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of the pyrazole ring, typically between 210-254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis and Interpretation:

-

At T=0, establish the retention time and peak area of the main compound peak. This serves as the baseline.

-

At subsequent time points, compare the chromatograms to the baseline.

-

Purity Assessment: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A significant decrease in this value indicates degradation.

-

Degradation Profile: The appearance of new, previously absent peaks signifies the formation of degradation products.

-

By implementing this protocol, researchers can confidently validate the integrity of their starting material, ensuring the reliability and success of their synthetic endeavors.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 63425-54-7 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Strategic Importance of Pyrazole Functionalization

An Application Guide to the Suzuki-Miyaura Coupling of 3-Chloro-1-methyl-1H-pyrazole

Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely and efficiently introduce diverse substituents onto the pyrazole ring is therefore of paramount importance for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2][3] This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of this compound.

While aryl bromides and iodides are traditionally more reactive substrates, the use of aryl chlorides like this compound offers significant advantages in terms of cost and the vast commercial availability of starting materials.[4] However, the inherent stability and lower reactivity of the C-Cl bond necessitate carefully optimized catalytic systems. This document outlines a robust protocol leveraging modern palladium catalysts and provides the scientific rationale behind the selection of reagents and conditions to ensure successful and reproducible outcomes for researchers.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2][5] The process operates via a well-established catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The reaction mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Palladium(0) complex. This step, which is often rate-limiting for aryl chlorides, breaks the C-Cl bond and forms a new organo-Palladium(II) intermediate.[2] The use of bulky, electron-rich ligands on the palladium center is crucial as they increase the electron density at the metal, thereby promoting this difficult addition.[3]

-

Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the Palladium(II) complex. This process is not spontaneous; it requires activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the palladium center, displacing the halide.[8]

-

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium complex, forming the desired 3-aryl-1-methyl-1H-pyrazole product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid on a 1.0 mmol scale.

Materials and Equipment

-

Substrates: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq)

-

Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq) and a suitable ligand such as SPhos or XPhos (0.04 eq). Alternatively, a pre-formed palladium precatalyst can be used.

-

Base: Potassium Phosphate (K₃PO₄) (2.0-3.0 eq) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: Anhydrous 1,4-Dioxane and Water (e.g., in a 4:1 to 10:1 ratio)

-

Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line, heating mantle or oil bath, standard glassware for workup, rotary evaporator, silica gel for column chromatography.

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 130.5 mg), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg)).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane and 1 mL water). Add the solvent mixture to the reaction flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Add water (20 mL) to the mixture and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[5]

Data Presentation and Optimization Strategies

The success of coupling unreactive heteroaryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions that have proven effective for similar challenging substrates.

| Catalyst System (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 70-95 |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75-90 |

| PdCl₂(Amphos)₂ (1) | - | K₂CO₃ (1.5) | Dioxane | 90 | 70-85 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 40-70 |

Data compiled for illustrative purposes from various sources on heteroaryl chloride couplings. Yields are highly substrate-dependent.[10][11]

Key Optimization Considerations

-

Catalyst & Ligand Selection: For activating the C-Cl bond of an electron-rich heterocycle like 1-methyl-pyrazole, standard catalysts like Pd(PPh₃)₄ may be sluggish.[12] Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[3][6][11] They form highly active, monoligated Pd(0) species that accelerate the rate-limiting oxidative addition step.

-

Choice of Base: The strength and solubility of the base are critical. While carbonates (K₂CO₃, Cs₂CO₃) are effective, phosphates (K₃PO₄) are often superior for challenging couplings.[3][7] The stronger basicity of K₃PO₄ more efficiently generates the reactive boronate species required for transmetalation.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common.[1] The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base. In some cases, completely anhydrous conditions using an alkoxide base can be effective.[9]

-

Temperature: Due to the strength of the C-Cl bond, elevated temperatures (80-110 °C) are generally necessary. However, excessively high temperatures can lead to catalyst decomposition or protodeboronation of the boronic acid.

Conclusion